A Technical Guide to the Solubility of 2-(4-Methylquinolin-2-ylamino)phenol for Pharmaceutical Development
A Technical Guide to the Solubility of 2-(4-Methylquinolin-2-ylamino)phenol for Pharmaceutical Development
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from preclinical developability to final formulation and in-vivo efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-Methylquinolin-2-ylamino)phenol, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. We will deconstruct the molecule's architecture to predict its solubility behavior, outline gold-standard experimental protocols for its quantitative measurement, and provide a robust framework for data interpretation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility assessment of this, and structurally related, compounds.
Theoretical Framework for Solubility
A molecule's solubility is not a single value but a complex function of its intrinsic physicochemical properties and its interaction with the solvent environment. A priori analysis of the molecular structure is a crucial first step in designing a rational experimental plan.
Molecular Structure and Physicochemical Properties
The structure of 2-(4-Methylquinolin-2-ylamino)phenol integrates several key functional groups that dictate its solubility profile.
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SMILES: Cc1cc(nc2ccccc12)Nc1ccccc1O
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Molecular Formula: C₁₆H₁₄N₂O
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Key Features:
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Quinoline Ring: A weakly basic, aromatic heterocycle. The nitrogen atom can be protonated under acidic conditions, forming a more soluble cationic salt.[1][2][3] Quinoline itself is slightly soluble in cold water but its solubility increases in hot water and most organic solvents.[1][4][5]
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Phenolic Group (-OH): An acidic functional group attached to an aromatic ring.[6] The phenol moiety can donate a hydrogen bond and, under basic conditions (pH > pKa), will deprotonate to form a phenoxide anion, significantly increasing aqueous solubility.
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Amino Linker (-NH-): Acts as both a hydrogen bond donor and acceptor, contributing to interactions with polar protic solvents.
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Aromatic System: The extensive, fused aromatic rings contribute to the molecule's planarity and hydrophobicity, favoring solubility in organic solvents.
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Methyl Group (-CH₃): A small, non-polar group that slightly increases lipophilicity.
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Caption: Key functional groups of 2-(4-Methylquinolin-2-ylamino)phenol influencing solubility.
Impact of pH and Solvent Choice
The amphoteric nature of this molecule (containing both a basic and an acidic center) makes its aqueous solubility highly pH-dependent.
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In Acidic Media (e.g., pH 1-3): The quinoline nitrogen is likely to be protonated, forming a cation. This ionization will lead to a significant increase in solubility in aqueous buffers.
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In Neutral Media (e.g., pH 7.4): The molecule will exist primarily in its neutral, free-base form. Solubility is expected to be at its minimum in this range, driven by the hydrophobic character of the aromatic system.
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In Basic Media (e.g., pH > 10): The phenolic hydroxyl group will deprotonate to form a phenoxide anion, which will dramatically increase aqueous solubility.
Beyond aqueous systems, the principle of "like dissolves like" applies. The molecule's large aromatic surface area suggests good solubility in polar aprotic solvents like DMSO and DMF, while the hydrogen bonding capabilities of the phenol and amino groups suggest solubility in polar protic solvents like ethanol and methanol.
Experimental Solubility Determination
A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves differentiating between kinetic and thermodynamic measurements and selecting appropriate solvent systems.
Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two key solubility measurements:
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Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure when excess solid is present. It is the most stable and relevant value for biopharmaceutical classification and formulation development. The shake-flask method is the gold standard for this measurement.
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Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated organic stock (usually DMSO) to an aqueous buffer. It is often higher than thermodynamic solubility and is used as a high-throughput screening method in early drug discovery to rank-order compounds.
Gold-Standard Protocol: Equilibrium Shake-Flask Method
This protocol details the definitive method for determining thermodynamic solubility. Its self-validating nature ensures accuracy and reproducibility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Methodology:
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Preparation: Add an excess amount of solid 2-(4-Methylquinolin-2-ylamino)phenol (e.g., 2-5 mg) to a known volume of the desired solvent (e.g., 1 mL) in a low-adsorption vial (e.g., glass or polypropylene). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
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Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.
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Phase Separation: After equilibration, allow the vials to stand to let the solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved material.
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Sampling: Carefully withdraw an aliquot of the clear supernatant. Avoid disturbing the solid pellet at the bottom.
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Analysis:
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Prepare a standard curve of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).
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Dilute the collected supernatant into the mobile phase or a suitable solvent to fall within the linear range of the standard curve.
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Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Self-Validation & Trustworthiness:
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pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure no significant drift occurred.
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Solid State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like XRPD (X-ray Powder Diffraction) to confirm that the compound did not convert to a different polymorphic or solvated form during the experiment.
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Data Presentation and Interpretation
Systematic presentation of solubility data is crucial for cross-study comparisons and informed decision-making.
Recommended Solvent Panel
To generate a comprehensive solubility profile, a diverse panel of solvents should be evaluated:
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Aqueous Buffers:
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0.1 N HCl (pH ~1.2)
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Phosphate Buffered Saline (PBS, pH 7.4)
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Borate Buffer (pH ~9.0)
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Biorelevant Media:
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Simulated Gastric Fluid (SGF)
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Fasted-State Simulated Intestinal Fluid (FaSSIF)
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Pharmaceutical Solvents (USP/Ph. Eur.):
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Water
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Ethanol
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Propylene Glycol
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Polyethylene Glycol 400 (PEG 400)
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Dimethyl Sulfoxide (DMSO)
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Quantitative Data Summary
Solubility data should be tabulated clearly. The following table serves as a template for reporting experimental findings.
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Qualitative Descriptor |
| 0.1 N HCl | 25 ± 1 | Shake-Flask | Experimental Value | e.g., Soluble |
| PBS (pH 7.4) | 25 ± 1 | Shake-Flask | Experimental Value | e.g., Practically Insoluble |
| Borate Buffer (pH 9.0) | 25 ± 1 | Shake-Flask | Experimental Value | e.g., Freely Soluble |
| Water | 25 ± 1 | Shake-Flask | Experimental Value | e.g., Very Slightly Soluble |
| Ethanol | 25 ± 1 | Shake-Flask | Experimental Value | e.g., Sparingly Soluble |
| DMSO | 25 ± 1 | Shake-Flask | Experimental Value | e.g., Very Soluble |
| FaSSIF | 37 ± 1 | Shake-Flask | Experimental Value | e.g., Slightly Soluble |
Note: Qualitative descriptors are based on USP/Ph. Eur. definitions.
Interpretation for Drug Development
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High solubility in 0.1 N HCl and low solubility at pH 7.4 would suggest that the compound will dissolve in the stomach but may precipitate upon entering the higher pH of the small intestine. This is a classic profile for a weakly basic compound and may require formulation strategies (e.g., amorphous solid dispersions) to maintain solubility for absorption.
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Solubility in biorelevant media (FaSSIF) that is higher than in simple buffers indicates that bile salts and phospholipids may aid in solubilization, which is a positive indicator for oral absorption.
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High solubility in organic solvents like Ethanol and PEG 400 provides options for developing liquid-based formulations for oral or parenteral delivery.
Conclusion
This guide establishes a comprehensive framework for the systematic evaluation of the solubility of 2-(4-Methylquinolin-2-ylamino)phenol. By integrating a theoretical analysis of the molecular structure with a rigorous, gold-standard experimental protocol, researchers can generate high-quality, reliable data. This information is fundamental to guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of success for drug candidates with this chemical scaffold.
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